tert-Butyl (1-(2-aminophenyl)ethyl)carbamate
Description
tert-Butyl (1-(2-aminophenyl)ethyl)carbamate is a carbamate-protected amine derivative characterized by a tert-butyloxycarbonyl (Boc) group attached to an ethylamine moiety linked to a 2-aminophenyl aromatic ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of receptor-targeted agents due to its stability and ease of deprotection under acidic conditions. Its structural features enable applications in drug discovery, where it may act as a precursor for bioactive molecules targeting neurological or oncological pathways .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[1-(2-aminophenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9(10-7-5-6-8-11(10)14)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRYXJXORFJLEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378108 | |
| Record name | tert-Butyl (1-(2-aminophenyl)ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889949-44-4 | |
| Record name | tert-Butyl (1-(2-aminophenyl)ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(2-aminophenyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-aminophenylethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Purification of the product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (1-(2-aminophenyl)ethyl)carbamate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, thiols, or amines can be used in the presence of catalysts or under basic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl (1-(2-aminophenyl)ethyl)carbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis processes .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It serves as a model compound for investigating the behavior of carbamate-based inhibitors .
Medicine: It is explored for its role in the synthesis of bioactive molecules and as a precursor for pharmacologically active compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl (1-(2-aminophenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
a) Pyrimidine-Based Derivatives
- Examples: tert-Butyl (1-(2-Amino-6-isopropylpyrimidin-4-yl)azetidin-3-yl)-(ethyl)carbamate (21c) tert-Butyl (1-(2-Amino-6-ethylpyrimidin-4-yl)azetidin-3-yl)-(methyl)carbamate (22b)
- Structural Differences: Substitution of the 2-aminophenyl group with pyrimidine rings (e.g., 2-amino-6-ethylpyrimidin-4-yl) introduces heterocyclic diversity. Azetidine rings are also incorporated, enhancing conformational rigidity.
- Synthesis: Microwave-assisted coupling of chlorinated intermediates (e.g., chloride 17 or 18) with amines in ethanol/methanol solvent systems, using palladium catalysts and hydrogen gas .
b) Aromatic Ring-Modified Derivatives
- Examples: tert-Butyl (2-aminophenyl)carbamate (3k) tert-Butyl (1-(3-bromo-phenyl)ethyl)carbamate
- Structural Differences : Simplification of the ethyl linker (e.g., direct attachment of Boc to the aromatic ring) or halogenation (e.g., bromine at the 3-position) alters electronic properties.
- Synthesis: Traditional coupling methods under reflux conditions, yielding 85% purity for tert-Butyl (2-aminophenyl)carbamate (3k) .
c) Alkyl Chain-Varied Derivatives
- Examples: tert-Butyl (1-(2-Aminopyrimidin-4-yl)azetidin-3-yl)(propyl)carbamate (24d) tert-Butyl (2-(aminooxy)ethyl)carbamate
- Structural Differences: Extension of alkyl chains (e.g., propyl, butyl) or functionalization with aminooxy groups modifies hydrophobicity and reactivity.
- Synthesis: Hydrolysis of intermediates followed by chromatography. For aminooxy derivatives, reactions involve hydroxylamine derivatives and Boc-protected alcohols .
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Purity (%) | [M + H]+/[M + Na]+ | Key Features |
|---|---|---|---|---|
| tert-Butyl (1-(2-aminophenyl)ethyl)carbamate | ~264 (estimated) | N/A | N/A | Aromatic amine, Boc protection |
| tert-Butyl (2-aminophenyl)carbamate (3k) | 230.4 ([M + Na]+) | 85 | 230.1166 | Simpler structure, direct Boc-amine |
| tert-Butyl (1-(2-Aminopyrimidin-4-yl)azetidin-3-yl)(ethyl)carbamate | 280 ([M + H]+) | >99 | 280 | Heterocyclic, rigid azetidine |
| tert-Butyl (2-(aminooxy)ethyl)carbamate | 190.24 | 95 | N/A | Aminooxy functionality, polar |
Notes:
Key Research Findings
Microwave Synthesis Superiority : Microwave-assisted methods (e.g., 56.6% yield for tert-butyl (E)-((6-(2-ethoxyvinyl)benzo[d][1,3]dioxol-5-yl)methyl)carbamate) outperform traditional reflux in yield and purity .
Substituent Impact : Alkyl chain length (ethyl vs. propyl) on azetidine rings correlates with receptor binding kinetics. Longer chains reduce steric hindrance, improving affinity .
Biological Activity
Tert-butyl (1-(2-aminophenyl)ethyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound this compound can be synthesized through the reaction of 1-(2-aminophenyl)ethanone with tert-butyl dicarbonate. The synthesis typically involves the following steps:
- Reagents : Tert-butyl dicarbonate, 1-(2-aminophenyl)ethanone.
- Solvent : Dichloromethane or THF.
- Conditions : Room temperature or reflux for optimal yield.
This method yields the desired carbamate with high purity, making it suitable for further biological evaluation.
Biological Activity Overview
The biological activity of this compound and its derivatives has been extensively studied, revealing a broad spectrum of effects:
Anti-inflammatory Activity
Several studies have reported the anti-inflammatory properties of this compound. For example, derivatives have shown inhibition percentages comparable to standard anti-inflammatory drugs like indomethacin. The results indicate that compounds derived from tert-butyl carbamate can inhibit inflammatory pathways effectively.
Anticancer Activity
Research has demonstrated that this compound exhibits promising anticancer activity. In chick chorioallantoic membrane assays, certain derivatives effectively blocked angiogenesis and tumor growth.
Antimicrobial Properties
The antimicrobial activity of this compound has also been evaluated, showing effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.
Case Studies
- Anti-inflammatory Study : A study evaluated the in vivo anti-inflammatory effects using a carrageenan-induced rat paw edema model. The results indicated that compounds based on this compound exhibited significant reductions in edema compared to controls.
- Anticancer Research : Investigations into the effects on cancer cell lines revealed that certain derivatives selectively inhibited tumorigenic cells while sparing non-tumorigenic cells, indicating a potential for targeted cancer therapies.
The biological activity of this compound is attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in inflammatory responses and cancer progression. Ongoing research aims to elucidate these interactions further.
Q & A
Q. What are the recommended synthetic routes for tert-Butyl (1-(2-aminophenyl)ethyl)carbamate?
A common method involves asymmetric Mannich reactions using organocatalysts to achieve enantioselectivity. For example, a protocol by Yang et al. (2009) employs benzaldehyde, tert-butyl carbamate, and benzenesulfinic acid in anhydrous tetrahydrofuran (THF) under controlled conditions to yield chiral β-amino carbonyl intermediates . Key parameters include:
| Reagent | Role | Conditions |
|---|---|---|
| Benzaldehyde | Electrophile | Distilled (5 mmHg, 40°C) |
| tert-Butyl carbamate | Nucleophile | ≥98% purity, anhydrous THF |
| Benzenesulfinic acid | Catalyst | Room temperature, 24h stirring |
Post-synthesis purification via column chromatography (e.g., silica gel, hexane/ethyl acetate) is critical to isolate the product .
Q. How can researchers ensure purity during synthesis and storage?
Purity (>95%) is typically achieved using recrystallization or flash chromatography. For storage, refrigerated conditions (2–8°C) in inert atmospheres (e.g., argon) prevent degradation, as recommended for structurally similar carbamates . Analytical validation via HPLC (C18 column, acetonitrile/water gradient) or NMR (e.g., absence of residual solvent peaks at δ 1.28 ppm for tert-butyl groups) confirms purity .
Q. What spectroscopic techniques are essential for structural characterization?
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify key resonances (e.g., carbamate carbonyl at ~155 ppm, aromatic protons at δ 6.5–7.5 ppm) .
- HRMS : Exact mass determination (e.g., [M+H]<sup>+</sup> = 265.18 g/mol) confirms molecular formula .
- IR : Carbamate C=O stretch (~1700 cm<sup>-1</sup>) and NH bends (~3300 cm<sup>-1</sup>) validate functional groups .
Q. What safety precautions are required when handling this compound?
While no specific GHS hazards are reported for this compound, structurally analogous carbamates recommend:
- PPE : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .
Advanced Research Questions
Q. How can diastereoselectivity be controlled in derivatives of this compound?
Diastereoselective intramolecular α-amidoalkylation reactions (e.g., Garcia et al., 2016) leverage chiral auxiliaries or catalysts. For example:
- Chiral Organocatalysts : Proline derivatives induce stereocontrol in cyclization steps .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance transition-state stabilization, favoring syn or anti adducts .
Q. What strategies resolve contradictions in spectroscopic data for structural confirmation?
Contradictions (e.g., ambiguous NOESY correlations) are addressed via:
Q. How does the compound’s stability vary under different reaction conditions?
Q. What computational methods predict reactivity in novel derivatives?
- Retrosynthetic Analysis : Tools like Pistachio/Reaxys databases propose feasible routes for analogs .
- MD Simulations : Assess steric hindrance in bulky substituents (e.g., trifluoromethyl groups) .
- ADMET Prediction : Software (e.g., SwissADME) evaluates bioavailability and toxicity .
Data Contradiction Analysis
Q. How to address discrepancies in reported CAS numbers or molecular weights?
Cross-reference authoritative databases (e.g., PubChem, NIST):
- Example : tert-Butyl (2-(benzylamino)ethyl)carbamate has CAS 180081-10-1 (Indagoo) vs. 167886-56-8 (ChemScene) due to isomerism .
- Resolution : Validate via IUPAC name match and HRMS confirmation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
